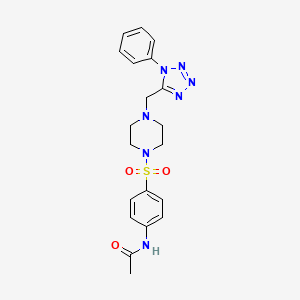

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound featuring a tetrazole ring, a piperazine moiety, and a sulfonyl group

Wirkmechanismus

Target of Action

Tetrazoles, a key component of this compound, are known to interact with a variety of biological targets due to their diverse biological applications .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can favor receptor-ligand interactions .

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions, a form of tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

The wide range of biological activities of tetrazoles suggests that they can have diverse molecular and cellular effects .

Action Environment

The properties of tetrazoles suggest that factors such as ph and lipid solubility could potentially influence their action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a , often involving the reaction of an azide with a nitrile under mild conditions.

Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the tetrazole derivative with piperazine in the presence of a suitable base.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Acetylation: Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Amines derived from the tetrazole ring.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets, including enzymes and receptors.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-1H-tetrazole-5-thiol: Similar tetrazole ring structure but with a thiol group instead of a piperazine and sulfonyl group.

N-(4-(1H-tetrazol-5-yl)phenyl)acetamide: Lacks the piperazine and sulfonyl groups, making it less complex.

4-(1H-Tetrazol-5-yl)phenylboronic acid: Contains a boronic acid group instead of the piperazine and sulfonyl groups.

Uniqueness

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a tetrazole ring, piperazine moiety, and sulfonyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry.

Biologische Aktivität

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N7O2S, with a molecular weight of 383.5 g/mol. The compound features a tetrazole ring , a piperazine moiety , and a sulfonamide group , contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This is achieved by reacting an azide with a nitrile under mild conditions.

- Piperazine Derivative Synthesis : The tetrazole derivative is reacted with piperazine in the presence of a base.

- Sulfonylation : A sulfonyl group is introduced using sulfonyl chlorides.

- Acetylation : Finally, acetylation is performed using acetic anhydride or acetyl chloride.

Pharmacological Applications

This compound has shown potential in various pharmacological applications:

- Antitumor Activity : Studies indicate that compounds containing tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines. The presence of the tetrazole moiety enhances interactions with cellular targets, leading to increased apoptosis in cancer cells .

- Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains, attributed to the tetrazole's ability to disrupt microbial cell membranes .

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, making it a candidate for drug development targeting diseases related to enzyme dysfunctions .

The biological activity of this compound can be attributed to several mechanisms:

- Electrostatic Interactions : The planar structure of the tetrazole ring allows for effective interactions with biological targets through electrostatic forces.

- Hydrophobic Contacts : The presence of hydrophobic groups enhances binding affinity to target proteins, facilitating more effective inhibition or modulation of biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity with IC50 values comparable to established chemotherapeutics. |

| Study 2 | Explored antimicrobial efficacy against resistant bacterial strains, showing promising results in vitro. |

| Study 3 | Investigated enzyme inhibition, revealing potential as a therapeutic agent in metabolic disorders. |

Eigenschaften

IUPAC Name |

N-[4-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S/c1-16(28)21-17-7-9-19(10-8-17)31(29,30)26-13-11-25(12-14-26)15-20-22-23-24-27(20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPECIXUOVICASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.